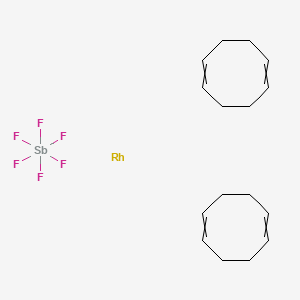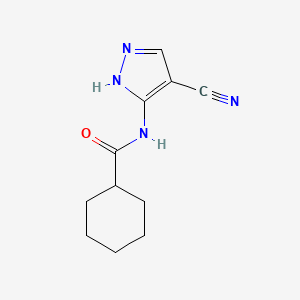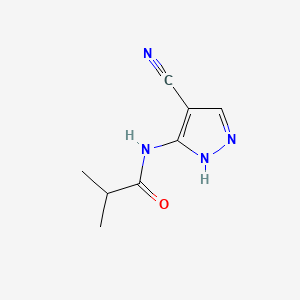
Bis(1,5-cyclooctadiene)rhodium(I) hexafluoroantimonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(1,5-cyclooctadiene)rhodium(I) hexafluoroantimonate is a complex organometallic compound that plays a significant role in various chemical reactions and industrial applications. This compound is known for its unique structure and reactivity, making it a valuable catalyst in organic synthesis and other chemical processes.
Mechanism of Action
- Rhodium (Rh) serves as the central metal atom in this complex, and its coordination with the cyclooctadiene ligands (COD) and hexafluoroantimonate anions (SbF₆⁻) enables its catalytic activity .
- The resulting changes include the formation of new C-H or C-O bonds, leading to the desired product .
- For example, in asymmetric hydrogenations, it generates enantiomerically enriched compounds, which find applications in pharmaceuticals and fine chemicals .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(1,5-cyclooctadiene)rhodium(I) hexafluoroantimonate can be synthesized through the reaction of cycloocta-1,5-diene with rhodium chloride and hexafluoroantimonic acid. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The process involves the coordination of cycloocta-1,5-diene to the rhodium center, followed by the addition of hexafluoroantimonic acid to form the final complex.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Bis(1,5-cyclooctadiene)rhodium(I) hexafluoroantimonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different rhodium oxidation states.
Reduction: It can be reduced to lower oxidation states of rhodium.
Substitution: Ligand substitution reactions are common, where cycloocta-1,5-diene can be replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield rhodium(III) complexes, while substitution reactions can produce a variety of rhodium-ligand complexes.
Scientific Research Applications
Bis(1,5-cyclooctadiene)rhodium(I) hexafluoroantimonate has numerous applications in scientific research, including:
Chemistry: It is widely used as a catalyst in organic synthesis, particularly in hydrogenation and hydroformylation reactions.
Biology: The compound is studied for its potential use in biological systems, including enzyme mimetics and drug development.
Medicine: Research is ongoing into its potential therapeutic applications, such as in cancer treatment due to its ability to interact with biological molecules.
Industry: It is used in various industrial processes, including the production of fine chemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate
- Bis(1,5-cyclooctadiene)rhodium(I) hexafluoroantimonate
Uniqueness
This compound is unique due to its specific combination of ligands and counterions, which provide distinct reactivity and stability compared to similar compounds. Its ability to act as a versatile catalyst in various chemical reactions makes it particularly valuable in both research and industrial applications.
Properties
IUPAC Name |
cycloocta-1,5-diene;hexafluoroantimony(1-);rhodium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H12.6FH.Rh.Sb/c2*1-2-4-6-8-7-5-3-1;;;;;;;;/h2*1-2,7-8H,3-6H2;6*1H;;/q;;;;;;;;;+5/p-6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSPLJWNAXJRVRK-UHFFFAOYSA-H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC=C1.C1CC=CCCC=C1.F[Sb-](F)(F)(F)(F)F.[Rh] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24F6RhSb- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-methoxy-4-(naphthalen-2-ylsulfonylamino)phenyl]acetamide](/img/new.no-structure.jpg)


